molecular formula C8H9BrO3 B600158 2-Bromo-4,5-dimethoxyphenol CAS No. 129103-69-1

2-Bromo-4,5-dimethoxyphenol

Cat. No.: B600158
CAS No.: 129103-69-1
M. Wt: 233.061
InChI Key: YGMAGXHPUIGKFF-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of dimethoxyphenol, characterized by the presence of two methoxy groups (-OCH3) and a bromine atom attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenol typically involves the bromination of 4,5-dimethoxyphenol. One common method includes the use of bromine in a non-polar solvent, where bromine acts as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenolic ring .

Industrial Production Methods: For industrial-scale production, the process may involve a one-pot method where bromine is generated in situ through the oxidation of a bromide source in the presence of sulfuric acid. This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydroxy compound.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Scientific Research Applications

2-Bromo-4,5-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as a partial agonist or antagonist at certain receptor sites, influencing various biochemical processes. For example, it may interact with serotonin receptors, modulating neurotransmitter release and affecting neurological functions .

Comparison with Similar Compounds

    2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A psychedelic compound with similar structural features but different pharmacological properties.

    4-Bromo-2,5-dimethoxyphenethylamine: Another compound with similar brominated and methoxy-substituted phenolic structure.

Properties

IUPAC Name

2-bromo-4,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMAGXHPUIGKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682109
Record name 2-Bromo-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129103-69-1
Record name 2-Bromo-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dimethoxyphenol
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